5-Methyl-4-nitroisoxazole

Descripción general

Descripción

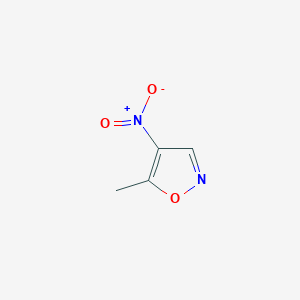

5-Methyl-4-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its nitro group at the fourth position and a methyl group at the fifth position. Isoxazoles, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a well-established method for constructing isoxazole rings. The nitrile oxide can be generated in situ from the corresponding nitroalkane using a base such as triethylamine and an oxidizing agent like tetranitromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-4-nitroisoxazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Cycloaddition: The isoxazole ring can undergo further cycloaddition reactions with electrophilic alkenes.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Cycloaddition: Electrophilic alkenes, tetranitromethane, triethylamine.

Major Products:

Reduction: 5-Methyl-4-aminoisoxazole.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Cycloaddition: Bis(isoxazole) derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's applications span several domains:

Medicinal Chemistry

5-Methyl-4-nitroisoxazole is being explored for its potential as an antitumor agent. A study reported that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). For instance, one derivative showed an IC50 value of approximately 0.271 µM, indicating potent activity against cell viability .

Biological Research

This compound plays a critical role in studying enzyme inhibitors, particularly glutathione peroxidase 4 (GPx4). By inhibiting GPx4, this compound can increase oxidative stress within cells, making it a valuable tool for investigating oxidative stress-related diseases . It has also been utilized to explore structure-activity relationships in drug design .

Agricultural Chemistry

In agricultural applications, derivatives of this compound are being assessed for their potential as pesticides and herbicides. Their ability to modulate biological pathways makes them candidates for developing new agrochemicals .

Materials Science

The compound's unique properties lend themselves to applications in materials science, particularly in the development of photochromic materials and liquid crystals. Its derivatives have been investigated for use in solar cells and high-energy materials .

Case Study 1: Antitumor Activity

A series of substituted 5-methyl-4-nitroisoxazoles were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that specific structural modifications significantly enhanced their antitumor activity. For example, a derivative with a trimethoxyphenyl group exhibited remarkable effectiveness at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1aa | A549 | 0.271 | Microtubule depolymerization |

| 1ab | MCF-7 | 0.99 | Inhibition of cell growth |

Case Study 2: Inhibition of GPx4

Research highlighted the role of this compound as an inhibitor of GPx4, demonstrating its impact on cellular oxidative stress levels. The inhibition led to altered gene expression related to apoptosis and stress responses, showcasing its utility in studying cellular metabolism and disease mechanisms .

Case Study 3: Platinum Complexes

Recent studies have synthesized platinum(II) complexes using this compound derivatives, which showed enhanced cytotoxicity compared to cisplatin across several cancer cell lines under varying oxygen conditions . This suggests potential applications in targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 5-Methyl-4-nitroisoxazole involves its interaction with specific molecular targets, such as AMPA receptors. The compound acts as an allosteric modulator, enhancing the receptor’s response to its natural ligand. This modulation is achieved through binding to a distinct site on the receptor, leading to conformational changes that increase receptor activity .

Comparación Con Compuestos Similares

4-Nitroisoxazole: Lacks the methyl group at the fifth position.

5-Methylisoxazole: Lacks the nitro group at the fourth position.

4,5-Dimethylisoxazole: Contains an additional methyl group at the fourth position.

Uniqueness: 5-Methyl-4-nitroisoxazole is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and unique synthetic applications .

Actividad Biológica

5-Methyl-4-nitroisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a nitro group (-NO2) and a methyl group (-CH3) attached to the isoxazole ring, which contributes to its lipophilicity and biological activity. The presence of the nitro group is crucial as it has been associated with the generation of reactive oxygen species (ROS), which play a role in its pharmacological effects.

Antiparasitic Activity

Research has shown that derivatives of nitroisoxazoles, including this compound, exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. In a study assessing various nitroisoxazole derivatives, compounds demonstrated significant activity against intracellular amastigotes, with some showing up to 52% efficacy in trypanocidal effects . The mechanism involves inhibition of the enzyme cruzipain, critical for the parasite's survival, suggesting that modifications to the isoxazole structure could enhance efficacy .

Cytotoxicity Against Cancer Cell Lines

This compound and its platinum(II) complexes have been evaluated for cytotoxic effects against several human cancer cell lines, including MCF-7 (breast), ES-2 (ovarian), and A-549 (lung adenocarcinoma). Notably, one study reported that a platinum complex derived from this compound exhibited superior cytotoxicity compared to cisplatin across all tested lines under normoxic conditions . The cytotoxicity was assessed using the sulforhodamine B assay, revealing IC50 values indicating potent anti-cancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS): The nitro group facilitates oxidative stress within cells, contributing to its antiparasitic and anticancer activities.

- Inhibition of Key Enzymes: For instance, its interaction with cruzipain highlights its potential as a selective inhibitor in parasitic infections.

- Cell Cycle Disruption: Studies involving platinum complexes derived from this compound indicate that they may interfere with DNA replication and cellular proliferation in cancer cells .

Case Studies

-

Trypanocidal Activity Study:

- Objective: Evaluate the effectiveness of nitroisoxazole derivatives against T. cruzi.

- Findings: Compound modifications led to varying degrees of trypanocidal activity, with specific structural features enhancing efficacy. The study recommended further exploration into larger substituents for improved bioactivity .

-

Cytotoxicity Evaluation:

- Objective: Assess the cytotoxic effects of platinum(II) complexes derived from this compound.

- Results: The trans complex demonstrated significantly higher cytotoxicity than cisplatin across multiple cancer cell lines. This suggests that structural variations can lead to improved therapeutic profiles .

Data Summary

| Compound Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Nitroisoxazole Derivative | T. cruzi | 52% efficacy | Inhibition of cruzipain |

| Platinum(II) Complex | MCF-7 | <0.271 | DNA binding and cell cycle disruption |

| Platinum(II) Complex | A-549 | <0.99 | Induction of oxidative stress |

Propiedades

IUPAC Name |

5-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVORXIBNGBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510834 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-06-1 | |

| Record name | 5-Methyl-4-nitroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the safety concerns associated with using 5-Methyl-4-nitroisoxazole in chemical synthesis?

A1: this compound presents significant safety concerns due to its hazardous properties. It exhibits high energy content (4200 J/g) [], making its synthesis and handling potentially dangerous. This risk has driven the development of alternative synthetic routes for compounds like the GSK3β inhibitor AZD8926, aiming to circumvent the use of this compound and improve process safety [].

Q2: How does this compound behave under flash vacuum thermolysis (FVT)?

A2: Research suggests that this compound undergoes isomerization to form a furoxan intermediate during FVT []. This furoxan then rearranges to form 2H-Azirine, which further decomposes to yield 1-Cyano-1-Nitroacetone. This proposed mechanism is supported by kinetic measurements and theoretical calculations of stabilization energy at the transition state [].

Q3: Can this compound be used in asymmetric synthesis?

A3: Yes, this compound has been successfully employed in a chiral-at-metal asymmetric catalyzed vinylogous Michael addition reaction []. When reacted with α,β-unsaturated 2-acyl imidazoles in the presence of a chiral rhodium(iii) catalyst, it yields chiral adducts with high enantioselectivity (up to 97% ee) []. This demonstrates the potential of this compound as a building block in the synthesis of enantioenriched compounds.

Q4: What are the alternative synthetic routes developed to avoid using this compound?

A4: One alternative route to synthesize compounds previously relying on this compound involves a novel, scalable process utilizing a heterocyclic Ziegler coupling []. This process utilizes the readily available 2-chloro-5-fluoropyrimidine and avoids the hazardous formation and reduction of this compound, leading to a safer and more efficient synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.